molecular formula C24H16Cl2FN3O5 B2564904 (E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide CAS No. 522656-15-1

(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide

Cat. No. B2564904
CAS RN: 522656-15-1
M. Wt: 516.31
InChI Key: ZPSPOJLQCQFVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H16Cl2FN3O5 and its molecular weight is 516.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoluminescence and Fluorescent Solvatochromic Dyes : Research on π-extended fluorene derivatives, which share structural similarities with the target compound, has shown significant applications in the field of photoluminescence. These compounds exhibit high fluorescence quantum yields and unique solvatochromic behaviors, making them useful in the development of fluorescent materials for optical devices and sensors (Hidehiro Kotaka, G. Konishi, K. Mizuno, 2010).

Synthesis of Therapeutic Agents : Similar chemical frameworks have been utilized in the synthesis of therapeutic agents, such as Gefitinib, a drug used in cancer treatment. The process involves complex organic synthesis steps, highlighting the potential of such compounds in medicinal chemistry and drug development (Bo Jin, Guohua Chen, Aifeng Zou, T. Shi, Jinshan Ren, 2005).

Antimicrobial Agents : Derivatives with structural resemblances have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi. The presence of functional groups like fluoro, bromo, methoxy, nitro, and chloro contributes to their activity, suggesting potential applications in developing new antimicrobial agents (K. Liaras, A. Geronikaki, J. Glamočlija, A. Ćirić, M. Soković, 2011).

Electrochromic and Electrofluorescent Materials : Compounds with bis(diphenylamino)-fluorene units have been explored for their electrochromic and electrofluorescent properties, leading to applications in smart windows, displays, and other electronic devices. The ability to undergo reversible color changes under electrical stimulation is particularly valuable in materials science (Ningwei Sun, Shiyao Meng, D. Chao, Ziwei Zhou, Yinlong Du, Daming Wang, Xiaogang Zhao, Hongwei Zhou, Chunhai Chen, 2016).

properties

IUPAC Name

(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2FN3O5/c1-34-22-10-15(9-20(26)23(22)35-13-14-2-4-17(27)5-3-14)8-16(12-28)24(31)29-21-7-6-18(30(32)33)11-19(21)25/h2-11H,13H2,1H3,(H,29,31)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSPOJLQCQFVRS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.